molecular formula C11H21NO2 B175412 tert-Butyl azepane-1-carboxylate CAS No. 123387-52-0

tert-Butyl azepane-1-carboxylate

Cat. No. B175412
M. Wt: 199.29 g/mol
InChI Key: QZBSPLNCSRGMBA-UHFFFAOYSA-N
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Description

“tert-Butyl azepane-1-carboxylate” is a chemical compound with the molecular formula C11H21NO2 . It is also known by other names such as 1-(tert-Butoxycarbonyl)hexahydroazepine and Hexahydro-1H-azepine-1-carboxylic acid 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of “tert-Butyl azepane-1-carboxylate” includes a seven-membered azepane ring with a tert-butyl ester group attached to one of the carbons . The InChI code for this compound is InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl azepane-1-carboxylate” is 199.29 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Future Directions

“tert-Butyl azepane-1-carboxylate” can be used as a biological material or organic compound for life science related research . This suggests potential future directions in the exploration of its properties and applications in various scientific fields.

properties

IUPAC Name

tert-butyl azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBSPLNCSRGMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558277
Record name tert-Butyl azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azepane-1-carboxylate

CAS RN

123387-52-0
Record name tert-Butyl azepane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-HEXAMETHYLENEIMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
… To a MeCN (5.0 mL) soln of tert-butyl azepane-1-carboxylate (3a, 39.9 mg, 200 μmol) in a Pyrex test tube were added benzophenone (36.4 mg, 200 μmol), 2,6-di(tert-butyl)pyridine (175 …
Number of citations: 64 www.thieme-connect.com
A Lipp, G Lahm, T Opatz - The Journal of Organic Chemistry, 2016 - ACS Publications
… tert-Butyl pyrrolidine-1-carboxylate, tert-butyl piperidine-1-carboxylate, tert-butyl azepane-1-carboxylate, tert-butyl diethylcarbamate, and tert-butyl 3,4-dihydroisoquinoline-2(1H)-…
Number of citations: 46 pubs.acs.org

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